molecular formula C15H24N2O2 B2807334 (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol CAS No. 2288710-47-2

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Cat. No.: B2807334
CAS No.: 2288710-47-2
M. Wt: 264.369
InChI Key: IUXSQYNJJDFENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.37 g/mol It is characterized by the presence of an amino group, a piperidine ring, and a methanol group attached to a phenyl ring

Scientific Research Applications

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol has several scientific research applications, including:

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves and clothing (P280) .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the presence of the piperidine ring, which is common in many pharmaceuticals , this compound could potentially be of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol typically involves the reaction of 2-amino-5-bromophenol with 3-(piperidin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.

    (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)propanol: Similar structure with a propanol group instead of methanol.

    (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)butanol: Similar structure with a butanol group instead of methanol.

Uniqueness

The uniqueness of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the methanol group contributes to its potential as a versatile intermediate in organic synthesis and its potential biological activities .

Properties

IUPAC Name

[2-amino-5-(3-piperidin-1-ylpropoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c16-15-6-5-14(11-13(15)12-18)19-10-4-9-17-7-2-1-3-8-17/h5-6,11,18H,1-4,7-10,12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXSQYNJJDFENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC(=C(C=C2)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.